molecular formula C10H5Cl2FN2 B1415376 3-Chloro-6-(3-chloro-4-fluorophenyl)pyridazine CAS No. 1105194-94-2

3-Chloro-6-(3-chloro-4-fluorophenyl)pyridazine

Cat. No.: B1415376
CAS No.: 1105194-94-2
M. Wt: 243.06 g/mol
InChI Key: YTIABLSLZDHADY-UHFFFAOYSA-N
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Description

3-Chloro-6-(3-chloro-4-fluorophenyl)pyridazine ( 1105194-94-2) is an organic compound with a molecular formula of C 10 H 5 Cl 2 FN 2 and a molecular weight of 243.06 g/mol . This pyridazine derivative is supplied as a solid and is characterized by its specific substitution pattern featuring two chlorine atoms and one fluorine atom, which makes it a valuable intermediate in synthetic chemistry . The primary research application of this compound is as a key building block or synthetic precursor in medicinal chemistry and pharmaceutical research . The presence of reactive chloro and fluoro substituents on the aromatic rings allows for further functionalization via metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and other transformations. This enables researchers to create a diverse library of more complex molecules for biological screening and structure-activity relationship (SAR) studies. Its structure is typical of compounds investigated in the development of agrochemicals and pharmacological agents, though specific target applications are research-dependent. This product is offered with cold-chain transportation to ensure stability and is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals . Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

3-chloro-6-(3-chloro-4-fluorophenyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2FN2/c11-7-5-6(1-2-8(7)13)9-3-4-10(12)15-14-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIABLSLZDHADY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NN=C(C=C2)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401249908
Record name 3-Chloro-6-(3-chloro-4-fluorophenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401249908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105194-94-2
Record name 3-Chloro-6-(3-chloro-4-fluorophenyl)pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105194-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6-(3-chloro-4-fluorophenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401249908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method Overview:

This approach involves chlorinating a pyridazine precursor, such as 3,6-dichloropyridazine, under controlled conditions to selectively introduce chlorine atoms at desired positions.

Reaction Pathway:

  • Starting material: 3,6-Dichloropyridazine
  • Reagent: Chlorine gas or liquid chlorine
  • Conditions: Elevated temperatures (80–160°C), in the presence of catalysts or solvents such as acetonitrile or DMF
  • Outcome: Formation of 3,4,6-Trichloropyridazine, which can be further processed to obtain the target compound

Process Details:

Step Reagents & Conditions Description
1 Chlorine gas/liquid chlorine, temperature 80–160°C Chlorination of 3,6-dichloropyridazine to yield 3,4,6-trichloropyridazine
2 Reaction with ammonia or other nucleophiles Substitution of chlorine at specific positions to introduce phenyl groups or other functionalities
3 Purification via recrystallization or distillation Isolation of the desired chlorinated pyridazine derivative

Research Findings:

  • The process is straightforward, with high yields reported (up to 95%) when optimized.
  • Chlorination is typically performed under controlled temperature to prevent over-chlorination or formation of by-products.
  • The process is scalable for industrial manufacture, with safety measures for handling chlorine gas.

Cyclization of Precursors Under Acidic or Basic Conditions

Method Overview:

This method involves cyclization of suitable hydrazine derivatives with chlorinated intermediates to form the pyridazine ring system.

Reaction Pathway:

  • Starting materials: Hydrazine hydrate and chlorinated precursors such as chloropyridazine derivatives
  • Reagents: Hydrochloric acid, phosphorus oxychloride, or other chlorinating agents
  • Conditions: Low temperatures (<20°C) during initial steps; elevated temperatures (100–130°C) during cyclization

Process Details:

Step Reagents & Conditions Description
1 Hydrazine hydrate + hydrochloric acid, pH ~6.5, temperature <20°C Formation of hydrazine derivatives from chlorinated precursors
2 Phosphorus oxychloride, reflux Cyclization to form the pyridazine core with chlorinated phenyl groups
3 Ammonia treatment, cooling, crystallization Neutralization and crystallization of crude 3,4,6-trichloropyridazine

Research Findings:

  • The process yields high purity (>99%) products with controlled reaction conditions.
  • The use of phosphorus oxychloride facilitates chlorination and ring formation.
  • The method is suitable for large-scale synthesis with proper safety protocols.

Direct Synthesis via Multi-step Route

Method Overview:

This involves the stepwise synthesis starting from maleic anhydride and chlorinated aromatic compounds, progressing through intermediate chloromaleic anhydrides, hydrazine derivatives, and finally cyclization.

Reaction Pathway:

  • Step 1: Maleic anhydride reacts with chlorine to form chloromaleic anhydride
  • Step 2: Chloromaleic anhydride reacts with hydrazine hydrate to form chlorinated hydrazine derivatives
  • Step 3: Cyclization with phosphorus oxychloride yields chlorinated pyridazine intermediates
  • Step 4: Neutralization and crystallization produce the target compound

Process Details:

Step Reagents & Conditions Description
1 Maleic anhydride + liquid chlorine, cooling Formation of chloro-maleic anhydride
2 Hydrazine hydrate, pH ~6.5, low temperature Hydrazine reacts with chloro-maleic anhydride to form chlorinated hydrazine derivatives
3 Phosphorus oxychloride, reflux Cyclization to form chlorinated pyridazine derivatives
4 Neutralization with ammonia, natural cooling Crystallization of crude 3,4,6-trichloropyridazine

Research Findings:

  • This multi-step route offers high selectivity and yields (>90%).
  • The process is adaptable for industrial scale with optimized reaction parameters.
  • Safety considerations include handling chlorine and phosphorus oxychloride under controlled environments.

Summary Data Table

Method Starting Material Key Reagents Reaction Conditions Yield (%) Purity Remarks
Chlorination of Pyridazine 3,6-Dichloropyridazine Chlorine gas 80–160°C, controlled 90–95 >99% Scalable, industrially feasible
Cyclization of Hydrazine Derivatives Chlorinated hydrazines Hydrochloric acid, phosphorus oxychloride <20°C to 130°C 85–95 >99% High purity, suitable for large scale
Multi-step Synthesis Maleic anhydride, aromatic chlorides Chlorine, hydrazine, phosphorus oxychloride Variable 89–93 >99% Complex but high-yield

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(3-chloro-4-fluorophenyl)pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridazine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridazine ring.

    Coupling Reactions: It can undergo coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridazine derivative, while oxidation may produce a pyridazine N-oxide.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound has shown potential as an anticancer agent. Studies indicate that derivatives of pyridazine, including 3-Chloro-6-(3-chloro-4-fluorophenyl)pyridazine, exhibit significant inhibitory effects on cancer cell proliferation. For instance, molecular docking studies have suggested that the compound can effectively interact with various biological targets, including enzymes involved in cancer progression .

Mechanism of Action
The binding affinity of this compound to target enzymes, such as monoamine oxidases (MAOs), has been highlighted in research. The unique substituents on the pyridazine ring enhance its interaction with these enzymes, suggesting a mechanism that could lead to the development of new therapeutic agents for treating cancers and other proliferative diseases .

Inhibition of Tyrosinase
Recent studies have also focused on the compound's ability to inhibit tyrosinase, an enzyme critical in melanin production. This inhibition is relevant for developing treatments for hyperpigmentation disorders. Compounds featuring the 3-chloro-4-fluorophenyl moiety have demonstrated improved potency as tyrosinase inhibitors compared to their analogs .

Compound IC50 Value (μM) Biological Activity
1d0.19Tyrosinase inhibitor
2c1.73Tyrosinase inhibitor
3b1.38Tyrosinase inhibitor

Agrochemicals

The structural characteristics of this compound make it a candidate for agrochemical applications. Its potential as a herbicide or pesticide is under investigation due to its ability to interact with specific biological pathways in plants and pests.

Research Findings
Preliminary studies indicate that similar pyridazine derivatives possess herbicidal properties by inhibiting key enzymatic pathways in plants. The incorporation of halogen atoms like chlorine and fluorine enhances lipophilicity and biological activity, making these compounds more effective in agricultural applications.

Material Science

Beyond biological applications, this compound can be utilized in material science, particularly in the development of organic semiconductors and polymers.

Conductive Polymers
Research has shown that incorporating pyridazine derivatives into polymer matrices can improve electrical conductivity and thermal stability. The unique electronic properties attributed to the halogen substitutions allow for better performance in electronic devices .

Mechanism of Action

The mechanism of action of 3-Chloro-6-(3-chloro-4-fluorophenyl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Pyridazine Derivatives

Structural Modifications and Pharmacological Activities

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Substituents/Modifications Key Activities Reference Evidence
3-Chloro-6-(3-chloro-4-fluorophenyl)pyridazine 3-Cl, 6-(3-Cl-4-F-phenyl) Limited data; likely antiviral/anti-inflammatory (inferred)
3-Chloro-6-(4-methylphenyl)pyridazine 3-Cl, 6-(4-Me-phenyl) Analgesic, anti-inflammatory (comparable to reference drugs)
R62025 (3-Chloro-6-[3,6-dihydro-4-(3-methylphenyl)-1(2H)-pyridinyl]pyridazine) 3-Cl, 6-(3-Me-phenyl-piperidinyl) Antiviral (rhinovirus inhibition)
3-Chloro-6-[4-(3-trifluoromethylphenyl)piperazinyl]pyridazine 3-Cl, 6-(4-CF3-phenyl-piperazinyl) Structural studies; potential antibacterial/antiviral
3-Chloro-6-(4-(2-fluorophenyl)piperazinyl)pyridazine 3-Cl, 6-(4-F-phenyl-piperazinyl) MAO-B inhibition, CNS-targeted applications
3-Chloro-6-(5-nitrothiophen-2-yl)methylenehydrazinylpyridazine 3-Cl, 6-(5-NO2-thiophenyl-hydrazinyl) Fungicidal, antibacterial

Pharmacological and Physicochemical Properties

Table 2: Physicochemical and Bioactivity Data
Compound Melting Point (°C) Yield (%) Key Bioactivity (IC₅₀/EC₅₀) Notes
3-Chloro-6-(4-methylphenyl)pyridazine 222–224 20 Analgesic ED₅₀: 25 mg/kg (mice) Peripheral and central mechanisms
R62025 Not reported 70–90 Antiviral EC₅₀: 0.1 μM (rhinovirus) Superior to reference compounds
3-Chloro-6-(5-nitrothiophen-2-yl)methylenehydrazinylpyridazine 303–305 69 Fungicidal MIC: 12.5 μg/mL High potency against C. albicans
3-Chloro-6-(4-(2-fluorophenyl)piperazinyl)pyridazine Not reported 77 MAO-B inhibition: 85% at 10 μM Selective over MAO-A

Key Observations :

  • Halogenation : Chloro and fluoro substituents enhance metabolic stability and receptor binding. For instance, the 3-chloro-4-fluorophenyl group in the target compound may improve lipophilicity compared to simpler aryl groups .
  • Piperazinyl vs. Hydrazinyl Moieties : Piperazinyl derivatives (e.g., MAO-B inhibitors in ) exhibit CNS penetration, whereas hydrazinyl analogs () show broader antimicrobial activity .
  • Bioavailability : Analogs with trifluoromethyl groups (e.g., ) demonstrate improved pharmacokinetic profiles due to enhanced membrane permeability .

Biological Activity

3-Chloro-6-(3-chloro-4-fluorophenyl)pyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Pyridazine ring : A six-membered aromatic ring with two adjacent nitrogen atoms.
  • Chlorine and fluorine substituents : Located at the 3 and 4 positions of the phenyl group, these halogens significantly influence the compound's reactivity and biological activity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of halogen atoms enhances lipophilicity, facilitating membrane permeability and receptor binding.

Interaction with Enzymes

Research indicates that this compound can inhibit key enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of tyrosinase, an enzyme critical in melanin biosynthesis. The inhibition mechanism involves binding at the active site or allosteric sites, leading to reduced enzyme activity and subsequent physiological effects .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. In vitro studies demonstrate its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound exhibited significant zones of inhibition compared to standard antibiotics like streptomycin .

Anticancer Potential

The compound has also been evaluated for anticancer activity. In preclinical models, it displayed promising results against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, potentially through modulation of signaling pathways related to cell proliferation and survival .

Case Studies

  • Tyrosinase Inhibition : A study reported that derivatives containing the 3-chloro-4-fluorophenyl moiety exhibited IC50 values ranging from 0.19 to 1.72 μM against tyrosinase, highlighting the potential for developing skin-whitening agents or treatments for hyperpigmentation disorders .
  • Antibacterial Screening : In a comparative study, this compound demonstrated effective antibacterial action against Staphylococcus aureus with a zone of inhibition measuring 20.5 mm, although less potent than streptomycin .

Table 1: Biological Activity Summary

Activity TypeTargetIC50 (μM)Reference
Tyrosinase InhibitionTyrosinase0.19 - 1.72
AntibacterialStaphylococcus aureusZone Inhibition: 20.5 mm
Anticancer ActivityVarious Cancer Cell LinesVaries by Cell Line

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-6-(3-chloro-4-fluorophenyl)pyridazine, and what reaction parameters are critical?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or condensation reactions. For example, analogous pyridazine derivatives are synthesized via fused-ring systems using chloro-substituted precursors under controlled temperatures (60–80°C) and anhydrous conditions . Key parameters include:

  • Catalyst selection : Use of palladium catalysts for cross-coupling reactions to attach the 3-chloro-4-fluorophenyl moiety.
  • Solvent system : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is critical for isolating the pure product.
    Reference methods for related compounds highlight the importance of optimizing stoichiometry and reaction time to avoid byproducts .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm substituent positions and purity. For example, aromatic protons in the pyridazine ring appear as distinct doublets (δ 7.5–8.5 ppm) .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves the molecular geometry and intermolecular interactions. Monoclinic systems (e.g., space group C2/c) with unit cell parameters (e.g., a = 39.774 Å, β = 93.1°) are common for pyridazine derivatives .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 279.0 for [M+H]⁺) .

Advanced Research Questions

Q. How can synthetic yields be optimized for multi-step syntheses of this compound?

Methodological Answer:

  • Intermediate isolation : Purify intermediates (e.g., 3-chloro-6-aminopyridazine) via recrystallization to reduce impurities in subsequent steps .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% for analogous compounds .
  • Flow chemistry : Enhances scalability and reproducibility by maintaining precise temperature and mixing conditions .

Q. How do electronic effects of substituents influence reactivity and bioactivity?

Methodological Answer:

  • Electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring increase electrophilicity, enhancing reactivity in nucleophilic substitutions .
  • Hammett constants : The meta-chloro and para-fluoro substituents (σₚ ≈ 0.23 for -F, σₘ ≈ 0.37 for -Cl) modulate electron density, affecting binding to targets like AhR or kinase receptors .
  • Structure-Activity Relationship (SAR) : Computational modeling (DFT) predicts charge distribution, guiding rational design for improved bioactivity .

Q. What in vitro assays are suitable for evaluating kinase inhibition or receptor antagonism?

Methodological Answer:

  • Kinase inhibition : Use in vitro kinase assays (e.g., p38 MAPK) with ATP-Glo™ luminescence to measure IC₅₀ values. LY2784544 (a pyridazine-based kinase inhibitor) serves as a reference .
  • Receptor binding : Radioligand displacement assays (e.g., CRF₁R) with ¹²⁵I-labeled ligands quantify binding affinity (Kᵢ) .
  • Cell-based assays : HL-60 cell differentiation models assess AhR agonist activity via flow cytometry (CD11b expression) .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HepG2) to confirm concentration-dependent effects .
  • Metabolic stability testing : Use liver microsomes (human/rat) to identify metabolite interference in activity .
  • Structural analogs : Compare activity of derivatives (e.g., 3-chloro-6-(3,5-dimethylphenyl)pyridazine) to isolate substituent-specific effects .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-(3-chloro-4-fluorophenyl)pyridazine
Reactant of Route 2
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3-Chloro-6-(3-chloro-4-fluorophenyl)pyridazine

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